molecular formula C21H34N4O2S B12928726 Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate CAS No. 646509-70-8

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate

Cat. No.: B12928726
CAS No.: 646509-70-8
M. Wt: 406.6 g/mol
InChI Key: FKSJHUBCQPBCIS-UHFFFAOYSA-N
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Description

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate is an organic compound that belongs to the class of esters Esters are known for their wide occurrence in nature and their significant commercial uses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Sulfuric acid or hydrochloric acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: Carboxylic acid, ethanol, and a catalyst

    Reaction Conditions: Controlled temperature and pressure

    Purification: Distillation and recrystallization to obtain the pure ester

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Reduction: Lithium aluminum hydride, dry ether

    Substitution: Nucleophiles like amines or thiols, appropriate solvents

Major Products

    Hydrolysis: Carboxylic acid and ethanol

    Reduction: Alcohol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the purine base can form hydrogen bonds with nucleic acids or enzymes. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings.

    Ethyl benzoate: An ester used in perfumes and as a solvent.

Uniqueness

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate is unique due to its complex structure, combining a purine base with a long alkyl chain and an ester group. This structure provides it with unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes the findings related to its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data and research studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₂₅N₄O₂S
  • Molecular Weight : 373.48 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits moderate activity against various pathogens.

Pathogen Activity
Klebsiella pneumoniaeModerate
Escherichia coliModerate
Staphylococcus aureusModerate
Candida albicansModerate
Shigella flexneriModerate
Bacillus subtilisModerate

The compound's efficacy against these pathogens suggests its potential use in developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A study focusing on various fungal isolates found that the compound effectively inhibited the growth of several pathogenic fungi.

Fungal Pathogen Inhibition Percentage
Sclerotium rolfsii47.2%
Cercospora canescens59.4%
Fusarium sambucinum64.1%

These findings indicate that this compound could be a valuable candidate for antifungal drug development, particularly in agricultural applications.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies on human breast adenocarcinoma (MCF-7) cells revealed significant cytotoxic effects.

  • IC50 Value : 102.01 μg/mL
  • Apoptosis Induction :
    • Early Apoptosis: 17.3%
    • Late Apoptosis: 26.43%
    • Necrosis: 3.16%

These results suggest that the compound not only inhibits cancer cell proliferation but also induces apoptosis, making it a promising candidate for further research in cancer therapeutics.

Study on Antimicrobial Properties

A comprehensive study conducted on various isolates of Aspergillus niger demonstrated the antimicrobial efficacy of ethyl acetate extracts containing the compound. The study utilized GC-MS analysis to identify bioactive components and confirmed the presence of this compound among other active metabolites.

Cancer Cell Line Study

Another significant study focused on the effects of this compound on MCF-7 cells, employing flow cytometry to analyze cell death mechanisms. The findings indicated a clear pattern of apoptosis induction, supporting its potential as an anticancer agent.

Properties

CAS No.

646509-70-8

Molecular Formula

C21H34N4O2S

Molecular Weight

406.6 g/mol

IUPAC Name

ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate

InChI

InChI=1S/C21H34N4O2S/c1-3-5-6-7-8-9-10-11-12-13-14-28-21-19-20(22-16-23-21)25(17-24-19)15-18(26)27-4-2/h16-17H,3-15H2,1-2H3

InChI Key

FKSJHUBCQPBCIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OCC

Origin of Product

United States

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